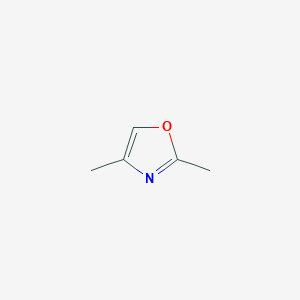
2-Ethylanisol
Übersicht
Beschreibung
1-Ethyl-2-methoxybenzene is an aromatic compound . It’s an ether derivative, where an ethyl group and a methoxy group are attached to a benzene ring .
Synthesis Analysis
The synthesis of 1-Ethyl-2-methoxybenzene could potentially involve a series of reactions such as nucleophilic substitution, elimination, and halogenation . A common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . For instance, the reaction between CH3O− (nucleophile) and halide could give the desired compound .Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-methoxybenzene involves a benzene ring with an ethyl group and a methoxy group attached . The positions of these groups on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis
1-Ethyl-2-methoxybenzene could undergo various chemical reactions. For instance, it could participate in free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Ethylanisol wird als organisches Zwischenprodukt bei der Synthese verschiedener Chemikalien verwendet. Es kann durch eine Dampfphasenalkylierung von Phenol mit Methanol unter Verwendung eines kommerziellen NaX-Zeoliths als Katalysator synthetisiert werden . Dieser Prozess ergibt Anisol, das als Vorläufer für die Produktion anderer wertvoller Chemikalien dient.
Pharmazeutische Industrie
Im pharmazeutischen Bereich dient this compound als Ausgangsmaterial für die Synthese von Arzneimitteln. Seine Derivate werden bei der Formulierung von pharmazeutischen Wirkstoffen (APIs) verwendet, die therapeutische Wirkungen haben .
Pestizidproduktion
Die Verbindung ist auch bei der Produktion von Pestiziden von Bedeutung. Seine chemische Struktur ermöglicht es ihm, Teil der Synthese verschiedener Pestizidverbindungen zu sein, die zur Schädlingsbekämpfung in der Landwirtschaft beitragen .
Kunststoffindustrie
This compound findet Anwendungen in der Kunststoffindustrie, wo es an der Herstellung von Weichmachern beteiligt ist. Dies sind Additive, die die Plastizität oder Fließfähigkeit des Materials erhöhen, dem sie zugesetzt werden, wie z. B. Kunststoffe oder Beton .
Analytische Reagenzien
Diese Verbindung wird bei der Herstellung von analytischen Reagenzien verwendet. Aufgrund seiner spezifischen chemischen Eigenschaften kann es mit anderen Substanzen reagieren, um das Vorhandensein, die Abwesenheit oder die Menge bestimmter Komponenten einer Lösung anzuzeigen .
Wasseraufbereitung
This compound wird in Wasseraufbereitungsprozessen verwendet. Es kann Teil der chemischen Formulierungen sein, die zur Behandlung von Wasser verwendet werden, um es für Trinkzwecke, industrielle Prozesse oder medizinische Zwecke geeignet zu machen .
Parfüm- und Farbstoffherstellung
Es dient als Vorläufer bei der Herstellung von Parfümen und Farbstoffen. Die Fähigkeit der Verbindung, Duft und Farbe zu verleihen, macht sie in diesen Industrien wertvoll .
Fotochemische Stoffe
Schließlich wird this compound bei der Herstellung von Fotochemikalien verwendet. Es spielt eine Rolle beim Entwicklungsprozess von Fotografien und trägt zur Qualität und Stabilität der Bilder bei .
Wirkmechanismus
The mechanism of action for reactions involving 1-Ethyl-2-methoxybenzene could involve electrophilic aromatic substitution or nucleophilic substitution . In electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Zukünftige Richtungen
Future research could explore the catalytic oxidation of 1-Ethyl-2-methoxybenzene . This could lead to the development of new methods for the synthesis of perfumes, insect pheromones, and pharmaceuticals . Additionally, light-driven metal-free direct deoxygenation of alcohols under mild conditions could be another area of interest .
Eigenschaften
IUPAC Name |
1-ethyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHEMAZEULEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163872 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-32-1 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 2-Ethylanisole on the polymerization of styrene?
A1: Research has shown that 2-Ethylanisole, unlike its isomers anisole and 4-ethylanisole, does not significantly impact the rate of styrene propagation during anionic polymerization initiated by butyllithium. [] This is likely due to steric hindrance caused by the ortho- positioned ethyl group in 2-Ethylanisole, preventing effective interaction with the growing polymer chain end. In contrast, anisole and 4-ethylanisole, lacking this steric constraint, can interact with the polystyryllithium chain end and influence the polymerization rate. []
Q2: How does 2-Ethylanisole interact with chromium carbonyl, and what does this tell us about its structure?
A2: 2-Ethylanisole can form a complex with chromium carbonyl, specifically tricarbonyl[1–6-η-(2-ethylanisole)]chromium. [] Crystallographic analysis of this complex revealed that the 2-ethylanisole molecule adopts a nearly planar structure within the complex. [] This interaction suggests that the aromatic ring of 2-Ethylanisole can coordinate with transition metals, highlighting its potential as a ligand in organometallic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)



